An In-Depth Technical Guide to N-Acetyl-D-[2-¹³C]neuraminic Acid
An In-Depth Technical Guide to N-Acetyl-D-[2-¹³C]neuraminic Acid
Introduction
N-acetyl-D-neuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a crucial role in a myriad of biological processes.[1] Found at the termini of glycan chains on glycoproteins and glycolipids, it mediates cell-cell recognition, immune responses, and host-pathogen interactions.[1] For researchers, scientists, and drug development professionals, understanding the intricate behavior of this molecule is paramount. The introduction of a stable isotope label, specifically carbon-13 at the anomeric C2 position (N-Acetyl-D-[2-¹³C]neuraminic Acid), provides a powerful, non-radioactive tool for elucidating its structure, dynamics, and metabolic fate with high precision.
This guide offers an in-depth technical overview of N-Acetyl-D-[2-¹³C]neuraminic Acid, moving beyond simple data points to explain the causality behind its application in advanced analytical methodologies. We will explore its fundamental properties and delve into validated protocols for its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), providing the technical insights necessary to leverage this critical research compound effectively.
Physicochemical Properties
The foundational data for any analytical work begins with a precise understanding of the molecule's properties. The incorporation of a ¹³C isotope at the C2 position subtly alters the molecular weight without changing the chemical reactivity, a key feature for its use as an analytical tracer.
| Property | Value | Source / Comment |
| Synonyms | [2-¹³C]NANA; [2-¹³C]Sialic Acid | [2][3] |
| Molecular Formula | C₁₀¹³CH₁₉NO₉ | [2] |
| Molecular Weight | 310.27 g/mol | [2] (Calculated) |
| Unlabeled CAS Number | 131-48-6 | [4] (CAS for the unlabeled compound, often used for reference) |
| Labeled CAS Number | Not Assigned (NA) | [2][4] A specific CAS number is not consistently assigned for this isotopologue. |
| Appearance | White to off-white crystalline solid | [5] |
Core Applications & Methodologies
The strategic placement of the ¹³C label at the anomeric carbon (C2) is what makes this molecule exceptionally useful. This position is central to the molecule's structure and its various forms in solution.
Structural and Conformational Analysis by ¹³C NMR Spectroscopy
Expertise & Experience: In aqueous solution, N-acetylneuraminic acid exists in a dynamic equilibrium between its cyclic pyranose forms (α and β anomers) and its less abundant acyclic forms (keto, keto hydrate, and enol).[6][7] Labeling the C2 carbon dramatically enhances the signal for this specific atom, allowing for the direct observation and quantification of these low-abundance species, which are often undetectable at natural abundance.[6][8] This is critical for studying enzyme kinetics and solution-state chemistry, as these acyclic forms are presumed intermediates in many biological reactions.[6][8]
The ¹³C{¹H} NMR spectrum of [2-¹³C]Neu5Ac provides a clear window into this equilibrium. The major signals correspond to the β-pyranose (dominant form, ~96 ppm) and α-pyranose (~97 ppm), but the enhanced sensitivity reveals the crucial keto form at a highly characteristic downfield shift of approximately 198 ppm.[6][8]
Protocol: Quantifying Neu5Ac Forms in Solution via ¹³C NMR
1. Sample Preparation:
- Accurately weigh 5-10 mg of N-Acetyl-D-[2-¹³C]neuraminic Acid.
- Dissolve the sample in 0.5 mL of deuterium oxide (D₂O). The use of D₂O is essential as it provides a lock signal for the spectrometer and avoids a large interfering H₂O solvent peak.
- Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
- Experiment: A quantitative ¹³C NMR experiment with inverse-gated proton decoupling.
- Rationale: Inverse-gated decoupling is a self-validating step. It ensures that the proton decoupler is on only during signal acquisition, not during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancements and inaccurate quantification.
- Key Parameters:
- Pulse Angle: 30-45°. A smaller flip angle reduces saturation effects.
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbons of interest (typically 10-30 seconds for C2) to ensure full relaxation and accurate integration.
- Number of Scans: Sufficient to achieve a high signal-to-noise ratio for the low-abundance species (e.g., 1024 scans or more).
3. Data Processing and Analysis:
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform Fourier transformation and phase correction.
- Calibrate the spectrum using an internal or external standard.
- Integrate the signals corresponding to the α-pyranose, β-pyranose, keto, and hydrate forms. The relative percentage of each form can be determined from the integral values.
Diagram: Equilibrium of Neu5Ac Forms in Aqueous Solution
Sources
- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. omicronbio.com [omicronbio.com]
- 4. isotope.com [isotope.com]
- 5. N-acetyl-beta-neuraminic acid | C11H19NO9 | CID 445063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
